molecular formula C10H13N3O4S B13041482 1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Cat. No.: B13041482
M. Wt: 271.30 g/mol
InChI Key: UBUIMJFHUGKQFT-UHFFFAOYSA-N
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Description

1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of pyrimidino[4,5-D][1,3]oxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This process leads to the formation of pyrimidino[4,5-D][1,3]oxazine derivatives. The reaction conditions often include heating under reflux with methanol sodium in butanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methylsulfonyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13N3O4S

Molecular Weight

271.30 g/mol

IUPAC Name

7-methylsulfonyl-1-propan-2-yl-4H-pyrimido[4,5-d][1,3]oxazin-2-one

InChI

InChI=1S/C10H13N3O4S/c1-6(2)13-8-7(5-17-10(13)14)4-11-9(12-8)18(3,15)16/h4,6H,5H2,1-3H3

InChI Key

UBUIMJFHUGKQFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC(=NC=C2COC1=O)S(=O)(=O)C

Origin of Product

United States

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